tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
Overview
Description
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16FNO3 and a molecular weight of 241.26 g/mol . It is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a carbamate functional group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate typically involves the reaction of 3-fluoro-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
3-fluoro-4-methoxyaniline+tert-butyl chloroformate→tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy substitution yields 3-methoxy-4-methoxyaniline.
Hydrolysis: The major products are 3-fluoro-4-methoxyaniline and carbon dioxide.
Oxidation: Oxidation of the aromatic ring can yield quinones or other oxidized derivatives.
Scientific Research Applications
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The fluoro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(3-fluoro-4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-chloro-4-methoxyphenyl)carbamate
- tert-Butyl N-(3-fluoro-4-methylphenyl)carbamate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their applications and effectiveness in specific research contexts.
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRWBHFHMPCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.